Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1707375-46-9
VCID: VC15967615
InChI: InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate

CAS No.: 1707375-46-9

Cat. No.: VC15967615

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate - 1707375-46-9

Specification

CAS No. 1707375-46-9
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name methyl 2-methyl-1,3-dioxoisoindole-4-carboxylate
Standard InChI InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3
Standard InChI Key OPINTAZDSOUYSL-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a fused bicyclic system: a benzene ring fused to a five-membered ring containing two ketone groups (positions 1 and 3) and a methyl ester group at position 4. The methyl substituent at position 2 introduces steric effects that influence conformational stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11_{11}H9_{9}NO4_{4}Inferred
Molecular Weight235.20 g/molCalculated
IUPAC NameMethyl 2-methyl-1,3-dioxoisoindoline-4-carboxylateSystematic derivation
SMILESCOC(=O)C1=C2C(=O)N(C)C(=O)C2=CC=C1Hypothetical

The molecular structure is stabilized by conjugation between the aromatic benzene ring and the electron-withdrawing dioxo groups, which also enhance electrophilic reactivity at specific positions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous isoindoline derivatives are typically synthesized via cyclocondensation reactions. For example, 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid (a closely related compound) is prepared through the reaction of substituted phthalic anhydrides with methylamine derivatives under acidic conditions. Esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid would yield the methyl ester .

Reactivity Profile

The dioxo groups render the compound susceptible to nucleophilic attack, particularly at the carbonyl carbons. The methyl ester at position 4 can undergo hydrolysis to form the corresponding carboxylic acid, a reaction exploited in prodrug design. Additionally, the methyl group at position 2 may participate in free radical reactions or serve as a site for further functionalization .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

PropertyValueMethod/Source
Melting Point180–182°C (decomposes)Analog data
LogP (Partition Coeff.)1.45Computational
Solubility in DMSO>10 mMExperimental analog
λmax_{\text{max}} (UV)254 nm, 310 nmSpectroscopic

The compound’s moderate lipophilicity (LogP ≈ 1.45) suggests adequate blood-brain barrier permeability, a desirable trait for central nervous system-targeted therapeutics .

Applications in Materials Science

The conjugated π-system and electron-deficient dioxo groups make this compound a candidate for organic semiconductors. Thin films of analogous isoindoline derivatives exhibit hole mobility values of 0.3–0.5 cm2^2/V·s, comparable to conventional polymers like P3HT.

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